molecular formula C18H19N3O4 B12029331 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 359810-23-4

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

Katalognummer: B12029331
CAS-Nummer: 359810-23-4
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: ZOPCZDWSCIXMAV-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is an organic compound with a complex structure that includes ethoxybenzylidene, hydrazino, methoxyphenyl, and oxoacetamide groups

Vorbereitungsmethoden

The synthesis of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Analyse Chemischer Reaktionen

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The oxoacetamide group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide include:

    2-(2-(2-Hydroxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: This compound has a hydroxy group instead of an ethoxy group, which may affect its reactivity and binding properties.

    2-(2-(2-Methoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with molecular targets.

    2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: The position of the methoxy group on the phenyl ring can alter the compound’s chemical and biological properties.

Eigenschaften

CAS-Nummer

359810-23-4

Molekularformel

C18H19N3O4

Molekulargewicht

341.4 g/mol

IUPAC-Name

N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C18H19N3O4/c1-3-25-16-10-5-4-7-13(16)12-19-21-18(23)17(22)20-14-8-6-9-15(11-14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI-Schlüssel

ZOPCZDWSCIXMAV-XDHOZWIPSA-N

Isomerische SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC

Kanonische SMILES

CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.